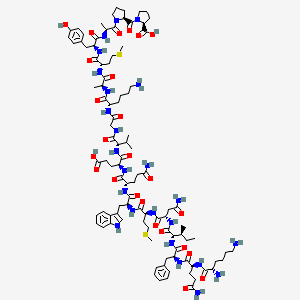
2-(3-Ethylisoxazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Ethylisoxazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in various research areas.
Molecular Structure Analysis
The molecular structure of “2-(3-Ethylisoxazol-5-yl)acetonitrile” consists of a five-membered isoxazole ring attached to an acetonitrile group .Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . For example, the in situ formed ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate was reacted with dipolarophiles under microwave condition to obtain ester-functionalized isoxazoles .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research in synthetic chemistry has led to the development of various methods for synthesizing novel compounds that contain the isoxazole moiety, similar to 2-(3-Ethylisoxazol-5-yl)acetonitrile. These methods are significant for creating compounds with potential applications in pharmaceuticals and materials science. For instance, the study by Li Zhulai (2011) discusses the synthesis and yield of different isomers of 2-(5-chlorobenzotriazolyl)acetonitriles, highlighting the effect of electron-withdrawing groups on yield and isomer distribution, which is a critical aspect of synthetic efficiency and selectivity (Li Zhulai, 2011).
Novel Compound Development with Biological Activities
The creation of heterocyclic compounds through the manipulation of isoxazole derivatives showcases the potential for developing new drugs or materials with unique properties. For example, Rouchaud, Gustin, and Moulard (2010) describe the selective synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazoles, demonstrating how alterations in the isoxazole ring can lead to compounds with varied biological activities (Rouchaud, Gustin, & Moulard, 2010).
Applications in Drug Discovery and Development
The utility of isoxazole derivatives in the synthesis of compounds with anti-tumor activities highlights their importance in drug discovery. Wardakhan, Ibrahim, and Zaki (2011) explored the synthesis of fused heterocyclic derivatives from 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile, revealing some compounds' high inhibitory effect against various cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Wardakhan, Ibrahim, & Zaki, 2011).
Antimicrobial Evaluation
Studies have also evaluated the antimicrobial properties of compounds synthesized from isoxazole derivatives. Shedid and Ali (2018) synthesized 4-oxo-thiazoles and thiazolo[3,2-a]pyridines starting from acetonitrile derivatives, finding that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, underlining the potential for these compounds in antimicrobial drug development (Shedid & Ali, 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Nevertheless, the synthesis of isoxazole derivatives, which this compound is a part of, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Biochemical Pathways
Isoxazole derivatives have been reported to have significant biological interests , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 13615 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the biological significance of isoxazole derivatives , it can be inferred that this compound may have notable effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJXSKSYWWOFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305201 |
Source


|
| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylisoxazol-5-yl)acetonitrile | |
CAS RN |
1227465-75-9 |
Source


|
| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594816.png)







